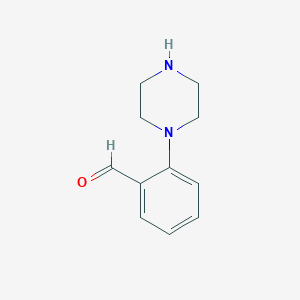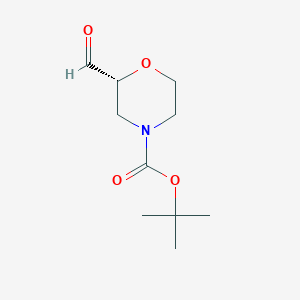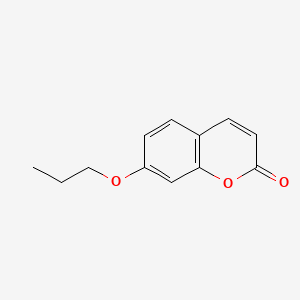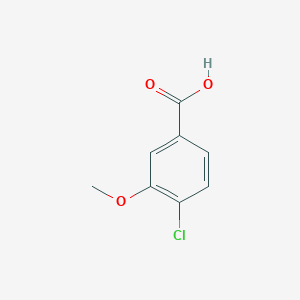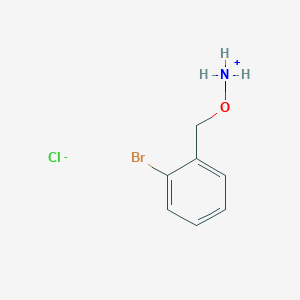
Chlorodicyclohexylborane
Descripción general
Descripción
Chlorodicyclohexylborane, also known as dicyclohexylboron chloride, is an organoboron compound with the molecular formula (C6H11)2BCl. It is a colorless liquid that is widely used in organic synthesis due to its unique reactivity and selectivity. The compound is particularly valued for its role in regio- and stereoselective enolboration of ketones and other carbonyl derivatives .
Métodos De Preparación
Chlorodicyclohexylborane can be synthesized through several methods. One common synthetic route involves the reaction of dicyclohexylborane with hydrogen chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
(C6H11)2BH+HCl→(C6H11)2BCl+H2
In an industrial setting, this compound is often produced in solution form, such as in methylene chloride or hexanes, to facilitate handling and application .
Análisis De Reacciones Químicas
Chlorodicyclohexylborane is a versatile reagent that undergoes various types of chemical reactions:
Aldol Addition Reactions: It is used in aldol addition reactions to form β-hydroxy ketones or aldehydes. The reaction typically involves the addition of this compound to an enolate, followed by hydrolysis.
Mukaiyama Aldol Addition: This reaction involves the addition of silyl enol ethers to aldehydes or ketones in the presence of a Lewis acid catalyst.
Microwave-Assisted Ring-Closing Metathesis: this compound is used in microwave-assisted ring-closing metathesis reactions to form cyclic compounds.
C-Alkylation of Aromatic Aldimines: It facilitates the alkylation of aromatic aldimines to form substituted aromatic compounds.
Reversible Ketone-Ketone Aldol Reactions: It is used in reversible aldol reactions between ketones to form β-hydroxy ketones.
Syn- and Anti-Stereoselective Aldol Reactions: This compound is employed in stereoselective aldol reactions to control the stereochemistry of the product
Aplicaciones Científicas De Investigación
Chlorodicyclohexylborane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to form complex molecular structures.
Industry: This compound is used in the production of fine chemicals, polymers, and materials with specific properties
Mecanismo De Acción
The mechanism of action of chlorodicyclohexylborane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to facilitate various chemical reactions, such as aldol additions and enolboration. The compound’s reactivity is influenced by the steric and electronic effects of the cyclohexyl groups attached to the boron atom .
Comparación Con Compuestos Similares
Chlorodicyclohexylborane can be compared with other boron-containing compounds, such as:
Dicyclohexylborane: Similar in structure but lacks the chlorine atom, making it less reactive in certain reactions.
Dichlorophenylborane: Contains two chlorine atoms and a phenyl group, offering different reactivity and selectivity.
Catecholborane: Contains a catechol group, providing unique reactivity in hydroboration reactions.
Borane Dimethyl Sulfide Complex: A simpler borane compound used in hydroboration and reduction reactions
This compound is unique due to its combination of steric bulk and reactivity, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
chloro(dicyclohexyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOKJIYEZCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403001 | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36140-19-9 | |
| Record name | Chlorodicyclohexylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36140-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of chlorodicyclohexylborane in organic synthesis?
A1: this compound is primarily used as a reagent for stereoselective aldol additions, particularly with α,α′-dioxygenated ketones [, , , ].
Q2: How does the stereoselectivity of this compound-mediated aldol additions differ from other boron reagents?
A2: Research suggests that the stereochemical outcome of the aldol reaction with this compound is dependent on the protecting group on the α-oxygen atoms of the ketone. Interestingly, ketones with bulky silyloxy groups yielded syn aldols, suggesting the involvement of Z enolates. This observation challenges the common assumption of chelate formation during enolization, at least when sterically hindered protecting groups are present [, ].
Q3: Can you provide an example of how this compound facilitates ring formation in organic synthesis?
A3: this compound has been successfully employed as an additive in ring-closing metathesis (RCM) reactions. Its presence significantly improves the yield of macrocycles, particularly when combined with thermal and microwave-assisted RCM [, ].
Q4: How does this compound interact with transition metal complexes in organic synthesis?
A4: Studies have shown that this compound can participate in σ-bond metathesis reactions with ruthenium complexes. For instance, it reacts with a four-membered ruthenacycle, [(p-cymene)RuCl(κC,P-CH2CH2PPh2)], leading to ring-opening and formation of a ruthenium complex with a pendant borane moiety [].
Q5: Are there alternative reagents to this compound in aldol reactions, and how do their selectivities compare?
A5: Yes, alternative chiral boron reagents have been investigated in aldol reactions []. While other reagents may provide the desired product, the specific reaction conditions and substrate structure can influence the diastereoselectivity. In the synthesis of the C1-C11 fragment of amphidinolide O, this compound demonstrated superior diastereoselectivity compared to other chiral boron reagents tested [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
